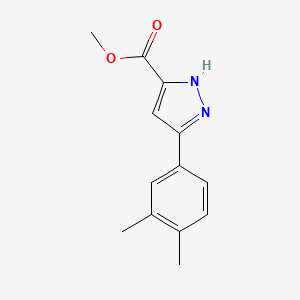

methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-4-5-10(6-9(8)2)11-7-12(15-14-11)13(16)17-3/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTZMJBNTHXASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrazole-5-carboxylate Esters

One classical approach to synthesizing substituted pyrazole-5-carboxylates, including methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate, involves the alkylation of pyrazole-3-carboxylic esters with alkylating agents such as methyl iodide, dimethyl sulfate, or dialkyl sulfates.

- The process typically starts from methyl 3,4-dimethyl-pyrazole-5-carboxylate, which undergoes methylation at the nitrogen position using methyl iodide and sodium methoxide as a base.

- This reaction can lead to mixtures of isomeric N-alkyl pyrazoles, necessitating chromatographic separation to isolate the desired isomer.

- An alternative and frequently used method involves the reaction of 2,4-diketocarboxylic esters with N-alkylhydrazines, which can provide better regioselectivity and yields for 1-alkyl-pyrazole-5-carboxylic esters.

| Step | Reaction Type | Reagents | Notes |

|---|---|---|---|

| 1 | Alkylation | Methyl iodide, NaOMe | Leads to mixture of isomers |

| 2 | Cyclization | 2,4-diketocarboxylic esters + N-alkylhydrazines | Improved regioselectivity |

Regioselective Synthesis Using Trichloromethyl Enones

A more recent and regioselective methodology involves the use of trichloromethyl enones as starting materials to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles.

- The reaction proceeds via the nucleophilic attack of arylhydrazines (or their hydrochlorides) on trichloromethyl enones in methanol, leading to pyrazole ring formation.

- The nature of the hydrazine (free base vs. hydrochloride salt) and the solvent critically influence the regioselectivity, yielding either 1,3- or 1,5-regioisomers.

- Methanolysis of the trichloromethyl group occurs during the reaction, converting it into the carboxyalkyl moiety.

- This method has been demonstrated to produce a variety of 3(5)-carboxyalkyl-1H-pyrazoles in moderate to excellent yields (41–97%) with good regioselectivity.

- The reaction is typically conducted by stirring the trichloromethyl enone with arylhydrazine hydrochloride in methanol at reflux for 16 hours, followed by purification via column chromatography.

| Parameter | Details |

|---|---|

| Starting Material | Trichloromethyl enones |

| Nucleophile | Aryl hydrazine hydrochlorides or free hydrazines |

| Solvent | Methanol |

| Reaction Conditions | Stirring at room temperature then reflux (16 h) |

| Yield Range | 41–97% |

| Regioselectivity | Controlled by hydrazine form and solvent |

Methylation Using Dimethyl Carbonate under Basic Conditions

Another efficient and environmentally benign method involves methylation of pyrazole carboxylates using dimethyl carbonate as the methylating reagent in the presence of sodium hydride (NaH) as a base.

- The reaction is typically performed in dimethylformamide (DMF) at elevated temperature (~110°C) for 4 hours.

- After completion, unreacted dimethyl carbonate and solvent are removed by reduced pressure distillation.

- The product is extracted with ethyl acetate, washed, dried, and purified by distillation or chromatography.

- This method provides good to excellent yields (79–90%) of methylated pyrazole carboxylates.

- Variations in NaH and dimethyl carbonate quantities influence the yield but generally maintain high efficiency.

| Experiment | NaH (g) | Dimethyl Carbonate (mmol) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 0.8 | 200 | 81.3 | Standard conditions |

| 2 | 0.8 | 350 | 90.1 | Increased methylating agent |

| 3 | 0.8 | 400 | 89.0 | Further increase |

| 4 | 0.2 | 200 | 79.1 | Reduced base |

One-Pot Addition–Cyclocondensation and Oxidative Aromatization

A method described for related pyrazole derivatives involves a one-pot procedure combining addition–cyclocondensation of chalcones with arylhydrazines followed by in situ oxidative aromatization.

- Catalyzed by copper triflate and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate.

- This method yields 1,3,5-triarylpyrazoles in good yields (~82%) without requiring an additional oxidizing agent.

- The approach is valuable for synthesizing tri-substituted pyrazoles but may require adaptation for this compound specifically.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Regioselectivity | Notes |

|---|---|---|---|---|---|

| Alkylation of Pyrazole-5-carboxylates | Methyl 3,4-dimethyl-pyrazole-5-carboxylate | Methyl iodide, NaOMe or N-alkylhydrazines | Moderate | Mixture of isomers | Requires chromatographic separation |

| Trichloromethyl Enone Route | Trichloromethyl enones, arylhydrazines | Methanol, reflux, 16 h | 41–97% | High | Regioselective, one-pot |

| Methylation with Dimethyl Carbonate | Pyrazole carboxylate esters | NaH, dimethyl carbonate, DMF, 110°C, 4 h | 79–90% | High | Green methylating agent |

| One-Pot Addition–Cyclocondensation | Chalcones, arylhydrazines | Cu(OTf)2, ionic liquid, room temp | ~82% | Good | For tri-substituted pyrazoles |

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where nucleophiles like amines or alcohols can replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation. For instance, a study demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A series of experiments evaluated the effectiveness of this compound against several bacterial strains. Results indicated that it exhibits moderate to strong antibacterial properties, particularly against Gram-positive bacteria .

Protein Kinase Inhibition

Inhibitors targeting protein kinases are crucial in cancer therapy. Research has demonstrated that pyrazole derivatives can serve as effective protein kinase inhibitors, which could lead to the development of novel therapeutic agents for cancer treatment .

Agricultural Applications

Pesticide Development

this compound is being explored as a potential active ingredient in pesticide formulations. Its structural similarity to known insecticides suggests it may possess similar efficacy against pests while potentially offering a safer profile for non-target organisms. The compound's ability to disrupt pest physiological processes could be leveraged in developing new agricultural products .

Herbicide Activity

Research into the herbicidal properties of pyrazole derivatives indicates that they can inhibit specific enzymes involved in plant growth regulation. This characteristic positions this compound as a candidate for herbicide development aimed at controlling weed populations without harming crops .

Materials Science

Polymer Synthesis

The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. The compound's functional groups allow for effective integration into polymer chains, resulting in materials suitable for high-performance applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Induces apoptosis in cancer cells |

| Antimicrobial Agents | Moderate antibacterial activity | |

| Protein Kinase Inhibitors | Effective against key cancer-related kinases | |

| Agricultural Science | Pesticide Development | Potential efficacy against agricultural pests |

| Herbicide Activity | Inhibits plant growth regulation enzymes | |

| Materials Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |

Case Studies

Case Study 1: Anticancer Activity

In a controlled laboratory setting, this compound was tested against breast cancer cell lines. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This study underscores the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Agricultural Efficacy

Field trials were conducted to assess the effectiveness of this compound as an insecticide. The results indicated a substantial reduction in pest populations compared to untreated controls, suggesting its viability as a new agricultural pesticide.

Mechanism of Action

The mechanism of action of methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes and resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among pyrazole carboxylates include:

- Ester Group Modifications : Replacement of the methyl ester with ethyl (e.g., ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate, CAS 1326810-54-1 ) or hydrolysis to carboxylic acids (e.g., 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ). Ethyl esters generally exhibit lower hydrolysis rates compared to methyl esters due to steric hindrance .

- 4-Chlorophenyl (e.g., ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate ): Increases electron-withdrawing effects, possibly altering reactivity. Fluorinated Phenyl Groups (e.g., 3,4-difluorophenyl in methyl 5-amino-1-{4-[(3,4-difluorophenyl)carbamoyl]phenyl}-1H-pyrazole-4-carboxylate ): Improves metabolic stability and bioavailability .

Data Tables: Key Comparisons

Table 1. Substituent Effects on Physicochemical Properties

*LogP values estimated using fragment-based methods.

Critical Insights and Challenges

- Bioactivity Gaps : Direct pharmacological data for this compound are absent in the evidence; inferences rely on analogs. Fluorinated or sulfonamide-containing derivatives show higher bioactivity .

- Solubility Limitations : Methyl and ethyl esters may suffer from poor aqueous solubility, necessitating prodrug strategies or formulation enhancements .

- Stereochemical Complexity : Pyrazole ring substitutions can lead to regiochemical challenges during synthesis, as seen in multicomponent reactions .

Biological Activity

Methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

The compound is characterized by a pyrazole ring substituted with a methyl ester group at the 5-position and a 3,4-dimethylphenyl group at the 3-position. Pyrazole derivatives are noted for their anti-inflammatory , analgesic , and antipyretic properties, making them valuable in medicinal chemistry and drug discovery.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to mimic natural substrates or inhibitors, facilitating binding to active sites and modulating biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, impacting cellular processes and resulting in therapeutic effects .

Anti-Inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have demonstrated that certain pyrazole derivatives exhibit significant COX-2 inhibitory activity, with some compounds showing IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain pyrazole derivatives induced apoptosis in MCF-7 breast cancer cells through increased caspase activity and modulation of p53 expression levels .

Table 1 summarizes the cytotoxic effects of related pyrazole compounds:

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 2.84 | Apoptosis induction |

| Compound B | U-937 | 1.93 | Caspase activation |

| Compound C | HCT-116 | 0.48 | Cell cycle arrest |

Study on Anti-Inflammatory Activity

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound was included in a series of compounds tested for COX inhibition. The results indicated that this compound exhibited promising anti-inflammatory activity with an IC50 value significantly lower than that of standard treatments .

Study on Anticancer Activity

Another study focused on the synthesis and biological evaluation of this compound analogs revealed that these compounds could effectively inhibit cell proliferation in several cancer cell lines. The findings suggested that structural modifications could enhance their efficacy as anticancer agents .

Q & A

Q. What are the most efficient synthetic routes for methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate?

The compound can be synthesized via cyclocondensation or cross-coupling reactions. A common approach involves reacting β-keto esters (e.g., methyl acetoacetate) with substituted hydrazines in refluxing ethanol, followed by cyclization under acidic conditions . For aryl-substituted derivatives, Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst with aryl boronic acids in deoxygenated DMF/H₂O mixtures has been effective for introducing substituents at the pyrazole ring . Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical to achieve yields >80%.

Q. How can the purity and structural integrity of this compound be validated?

Comprehensive characterization includes:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and ester functionality. For example, the methyl ester group typically resonates at δ ~3.8–4.0 ppm in ¹H NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₁₄N₂O₂: 231.1128).

- Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of ester) and ~3200 cm⁻¹ (N-H stretch of pyrazole) confirm functional groups .

- Melting point analysis : Consistency with literature values (if available) ensures purity.

Q. What are the recommended storage conditions to maintain stability?

Store the compound in a cool (<25°C), dry environment under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Avoid exposure to strong oxidizers, as decomposition products may include CO, NOₓ, and HCl . Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can assess degradation trends.

Advanced Research Questions

Q. How does the 3,4-dimethylphenyl substituent influence the compound’s electronic and steric properties?

The electron-donating methyl groups enhance the aromatic ring’s electron density, potentially altering reactivity in electrophilic substitution or coordination chemistry. Steric hindrance from the 3,4-dimethyl groups may reduce accessibility to the pyrazole N-H site, impacting intermolecular interactions (e.g., hydrogen bonding in crystal packing) . Computational studies (DFT) using software like Gaussian can map frontier molecular orbitals (HOMO/LUMO) to quantify electronic effects .

Q. What methodologies are suitable for studying the compound’s reactivity under catalytic conditions?

- Ester hydrolysis : Treat with NaOH (2M) in aqueous THF to yield the corresponding carboxylic acid, monitored by TLC .

- Cross-coupling reactions : Use Pd-catalyzed protocols (e.g., Suzuki, Heck) to functionalize the pyrazole ring. For example, bromination at the 4-position of the pyrazole enables subsequent coupling with aryl boronic acids .

- Coordination chemistry : React with transition metals (e.g., Cu, Ru) in ethanol to form complexes; analyze via UV-Vis and cyclic voltammetry to assess redox behavior.

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from differences in assay conditions (pH, temperature) or impurities. Recommendations:

- Reproducibility checks : Validate results across multiple labs using standardized protocols.

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing the ester with amide groups) to isolate functional group contributions .

- Purity reassessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity before bioassays .

Methodological Resources

- Synthetic protocols : See cyclocondensation in β-keto ester systems and Suzuki coupling for aryl functionalization .

- Analytical standards : Reference spectra (NMR, IR) for pyrazole derivatives are available in Research on Chemical Intermediates .

- Safety protocols : Follow guidelines in SDS for handling and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.